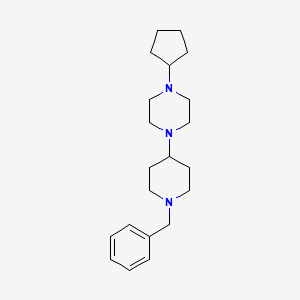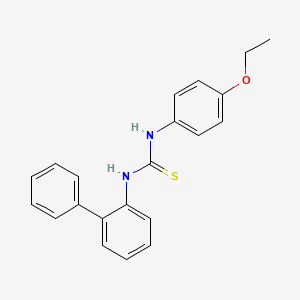![molecular formula C20H13ClN2O B5757714 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol, also known as CQIN, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It belongs to the class of quinoline-based compounds, which have been widely studied for their pharmacological properties. CQIN has been shown to exhibit promising results in various studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and inhibiting their DNA replication.
Biochemical and Physiological Effects:
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to inhibit the growth of bacterial cells and biofilms, making it a potential candidate for the development of new antibiotics. In addition, 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its potent antitumor and antibacterial activity, as well as its relatively low toxicity. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been shown to exhibit high selectivity towards cancer cells and bacterial cells, making it a potential candidate for targeted therapy. However, the limitations of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its potential side effects on normal cells.
将来の方向性
There are several future directions for research on 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. One potential direction is the development of new derivatives of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells and bacterial cells. Another potential direction is the investigation of the synergistic effects of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol with other anticancer and antibacterial agents, which may enhance its therapeutic efficacy. Additionally, the potential use of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in other scientific fields, such as materials science and environmental science, should be investigated.
合成法
The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol involves the reaction of 5-chloro-8-hydroxyquinoline with salicylaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain pure 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been optimized by various researchers, resulting in high yields and purity of the compound.
科学的研究の応用
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has also been shown to exhibit antibacterial activity against various bacterial strains, including drug-resistant strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-[(5-chloroquinolin-8-yl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-8-9-18(20-15(17)6-3-11-22-20)23-12-16-14-5-2-1-4-13(14)7-10-19(16)24/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPKZZAILDABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
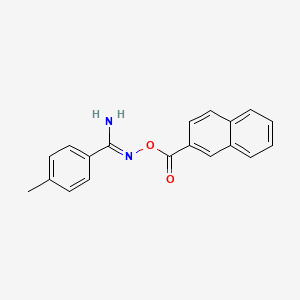
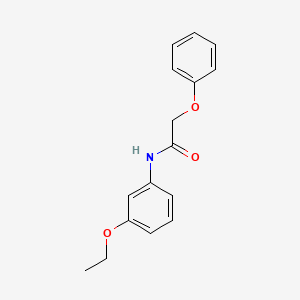
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)
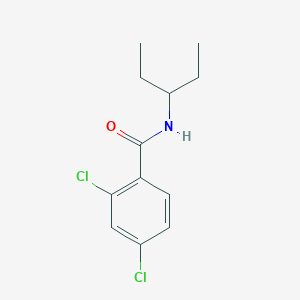

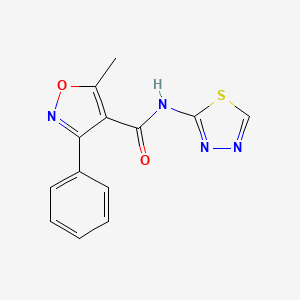
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
